4-ethyl-2-fluoro-5-methylaniline
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Overview
Description
4-Ethyl-2-fluoro-5-methylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the benzene ring, along with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluoro-5-methylaniline can be achieved through various methods. One common approach involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions is also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Ethyl-2-fluoro-5-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-2-fluoro-5-methylaniline involves its interaction with specific molecular targets. The fluoro group enhances its reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
- 2-Fluoro-4-methylaniline
- 4-Fluoroaniline
- 2-Fluoroaniline
- 4-tert-Butylaniline
Comparison: 4-Ethyl-2-fluoro-5-methylaniline is unique due to the presence of both ethyl and fluoro groups, which confer distinct chemical properties. Compared to 2-fluoro-4-methylaniline, the additional ethyl group in this compound increases its hydrophobicity and alters its reactivity in substitution reactions .
Properties
CAS No. |
2021792-12-9 |
---|---|
Molecular Formula |
C9H12FN |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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